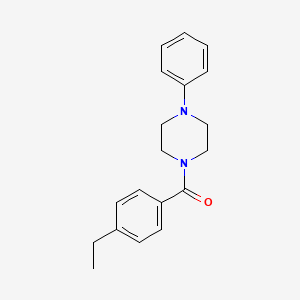

1-(4-ethylbenzoyl)-4-phenylpiperazine

Description

Properties

IUPAC Name |

(4-ethylphenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-16-8-10-17(11-9-16)19(22)21-14-12-20(13-15-21)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXIGGCYZGQECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The pharmacological profile of piperazine derivatives is heavily influenced by substituents on the benzoyl/sulfonyl group and the piperazine ring. Below is a comparative analysis of structurally related compounds:

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP)

- Substituent : 4-Nitrophenylsulfonyl group.

- Synthesis : Reductive amination of nitrobenzyl precursors with sulfonyl chlorides (e.g., Scheme 1 in ) .

- Activity : Activates the hedgehog signaling pathway, mitigates radiation-induced neuroinflammation, and preserves cognitive function in irradiated mice .

- Therapeutic Use : Radiation protection (intestinal and brain injuries) .

1-(3-Nitrophenyl)-4-phenylpiperazine

- Substituent : 3-Nitrophenyl group.

- Synthesis : Microwave-assisted heating (280°C) of precursors in DMSO with diethylamine (Procedure F, 65% yield) .

- Activity : Anticancer properties (prostate cancer), though specific mechanisms are unspecified .

1-(5-Nitropyridin-2-yl)-4-phenylpiperazine

- Substituent : Nitropyridinyl group.

- Synthesis : Reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine .

- Activity : Targets prostate cancer cells, confirmed via spectroscopic validation .

1-(4-Ethylbenzoyl)-4-phenylpiperazine

Comparative Data Table

Pharmacological and Mechanistic Insights

Therapeutic Potential and Limitations

- Anticancer Piperazines : Activity varies widely with substituents; nitro groups correlate with cytotoxicity .

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing 1-(4-ethylbenzoyl)-4-phenylpiperazine with high yield and purity?

Methodological Answer:

Synthesis typically involves coupling substituted benzoyl groups to the piperazine core. Key parameters include:

- Solvent selection: Polar aprotic solvents like ethanol or methanol enhance solubility and reaction efficiency .

- Temperature control: Maintaining 60–80°C prevents decomposition while promoting nucleophilic substitution .

- Inert atmosphere: Nitrogen or argon minimizes oxidation of sensitive intermediates .

- Reaction time monitoring: Extended times (12–24 hrs) ensure completion but require validation via TLC or HPLC .

Advanced Question: How can researchers resolve contradictions in reported biological activities of piperazine derivatives like this compound?

Methodological Answer:

Contradictions may arise from assay variability or structural nuances. Strategies include:

- Orthogonal assays: Validate enzyme inhibition (e.g., acetylcholinesterase) using fluorometric and colorimetric methods to confirm activity .

- Structural benchmarking: Compare substituent effects (e.g., ethyl vs. bromophenyl groups) using X-ray crystallography or DFT calculations .

- Meta-analysis: Cross-reference SAR data from multiple studies to identify trends (e.g., enhanced activity with electron-withdrawing groups) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation. For example, aromatic protons appear at δ 7.2–7.5 ppm, while ethyl groups show triplet signals near δ 1.2 ppm .

- Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 335.18) and fragmentation patterns .

- HPLC-PDA: Quantifies purity (>98%) and detects byproducts using C18 columns with acetonitrile/water gradients .

Advanced Question: How to design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

- Variable substituents: Synthesize analogs with halogens (Br, F), methyl, or methoxy groups at the 4-ethylbenzoyl or phenyl positions .

- Biological screening: Test against target receptors (e.g., serotonin 5-HT1A) using radioligand binding assays .

- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro data .

Advanced Question: What computational approaches can elucidate the pharmacodynamic interactions of this compound?

Methodological Answer:

- Molecular dynamics (MD) simulations: Simulate ligand-receptor interactions (e.g., with dopamine D2 receptors) over 100 ns to assess stability and binding free energies .

- QSAR modeling: Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites influencing reactivity .

Basic Question: How to assess the purity and stability of this compound during storage?

Methodological Answer:

- Stability testing: Store samples at –20°C under argon and analyze degradation via HPLC every 3 months .

- Karl Fischer titration: Monitor moisture content (<0.1% w/w) to prevent hydrolysis .

- DSC/TGA: Determine melting point consistency (e.g., 153–154°C) and thermal decomposition profiles .

Advanced Question: What strategies optimize the pharmacological evaluation of this compound in vitro?

Methodological Answer:

- Dose-response profiling: Use 8–10 concentration points (1 nM–100 µM) to calculate IC50/EC50 values .

- Cytotoxicity screening: Assess viability in HEK293 or HepG2 cells via MTT assays to rule off-target effects .

- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced Question: How do substituent modifications at the 4-ethylbenzoyl position affect the compound’s reactivity and bioactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., –NO2): Increase electrophilicity, enhancing covalent binding but potentially reducing solubility .

- Steric effects: Bulky groups (e.g., isopropyl) may hinder receptor access, as seen in reduced enzyme inhibition .

- Hydrogen-bonding motifs: Hydroxyl or carbonyl groups improve interactions with catalytic residues (e.g., in kinase targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.